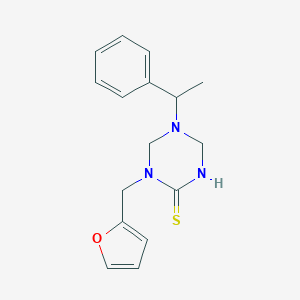
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione, also known as FPTT, is a novel compound synthesized in recent years. It belongs to the class of triazinanes and has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with various cellular targets. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has also been found to scavenge free radicals and protect against oxidative stress. In addition, 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is also relatively inexpensive compared to other compounds with similar biological activities. However, 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has some limitations for lab experiments, including its low solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for the study of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione. One potential area of research is the development of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular targets of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione and its mechanism of action. Additionally, the synthesis of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione analogs with improved bioavailability and pharmacokinetic properties could lead to the development of more potent and effective drugs.
Méthodes De Synthèse
The synthesis of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction between 2-furylmethylamine, 1-phenylethylamine, and thiourea in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, resulting in the formation of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione.
Applications De Recherche Scientifique
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the growth of certain bacteria and fungi.
Propriétés
Nom du produit |
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
Formule moléculaire |
C16H19N3OS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H19N3OS/c1-13(14-6-3-2-4-7-14)19-11-17-16(21)18(12-19)10-15-8-5-9-20-15/h2-9,13H,10-12H2,1H3,(H,17,21) |
Clé InChI |
RFQWTEUKIGINMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



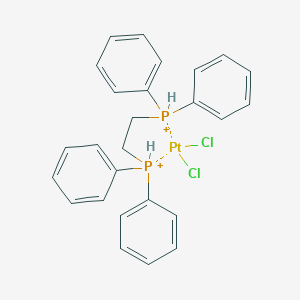
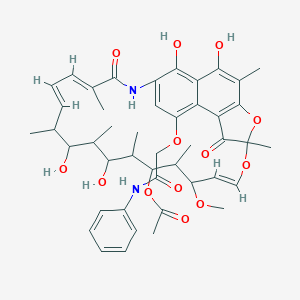
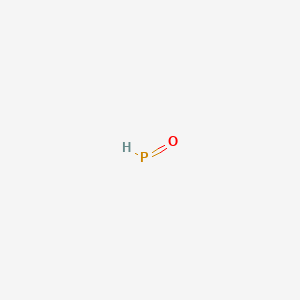

![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
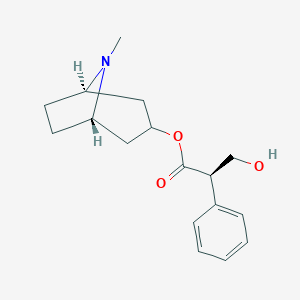
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)